molecular formula C13H15NO3 B5643365 Methyl 4-(3-methylbut-2-enoylamino)benzoate

Methyl 4-(3-methylbut-2-enoylamino)benzoate

Cat. No.: B5643365
M. Wt: 233.26 g/mol
InChI Key: ZQMBJRSLSYDZPD-UHFFFAOYSA-N
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Description

Methyl 4-(3-methylbut-2-enoylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-methylbut-2-enoylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with 3-methylbut-2-enoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of 4-aminobenzoic acid and the acyl chloride group of 3-methylbut-2-enoyl chloride. The resulting product is then esterified with methanol to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methylbut-2-enoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzoates and amides.

Scientific Research Applications

Methyl 4-(3-methylbut-2-enoylamino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-methylbut-2-enoylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(butylamino)benzoate: Similar in structure but with a butyl group instead of the 3-methylbut-2-enoyl group.

    Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the 3-methylbut-2-enoyl group.

Uniqueness

Methyl 4-(3-methylbut-2-enoylamino)benzoate is unique due to the presence of the 3-methylbut-2-enoyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific applications.

Properties

IUPAC Name

methyl 4-(3-methylbut-2-enoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(2)8-12(15)14-11-6-4-10(5-7-11)13(16)17-3/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMBJRSLSYDZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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